2-(2,4-DICHLOROPHENYL)-3-(6-METHYL-2-PYRIDYL)-4(3H)-QUINAZOLINONE 2-(2,4-DICHLOROPHENYL)-3-(6-METHYL-2-PYRIDYL)-4(3H)-QUINAZOLINONE
Brand Name: Vulcanchem
CAS No.:
VCID: VC11422642
InChI: InChI=1S/C20H13Cl2N3O/c1-12-5-4-8-18(23-12)25-19(14-10-9-13(21)11-16(14)22)24-17-7-3-2-6-15(17)20(25)26/h2-11H,1H3
SMILES: CC1=NC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C4=C(C=C(C=C4)Cl)Cl
Molecular Formula: C20H13Cl2N3O
Molecular Weight: 382.2 g/mol

2-(2,4-DICHLOROPHENYL)-3-(6-METHYL-2-PYRIDYL)-4(3H)-QUINAZOLINONE

CAS No.:

Cat. No.: VC11422642

Molecular Formula: C20H13Cl2N3O

Molecular Weight: 382.2 g/mol

* For research use only. Not for human or veterinary use.

2-(2,4-DICHLOROPHENYL)-3-(6-METHYL-2-PYRIDYL)-4(3H)-QUINAZOLINONE -

Specification

Molecular Formula C20H13Cl2N3O
Molecular Weight 382.2 g/mol
IUPAC Name 2-(2,4-dichlorophenyl)-3-(6-methylpyridin-2-yl)quinazolin-4-one
Standard InChI InChI=1S/C20H13Cl2N3O/c1-12-5-4-8-18(23-12)25-19(14-10-9-13(21)11-16(14)22)24-17-7-3-2-6-15(17)20(25)26/h2-11H,1H3
Standard InChI Key RMONRTSEABTKLE-UHFFFAOYSA-N
SMILES CC1=NC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C4=C(C=C(C=C4)Cl)Cl
Canonical SMILES CC1=NC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C4=C(C=C(C=C4)Cl)Cl

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound’s structure features a quinazolin-4-one core, a bicyclic system comprising fused benzene and pyrimidine rings. Substitutions at positions 2 and 3 introduce steric and electronic modifications:

  • Position 2: A 2,4-dichlorophenyl group, contributing hydrophobicity and potential halogen bonding interactions.

  • Position 3: A 6-methylpyridin-2-yl group, enhancing solubility and enabling π-π stacking with biological targets .

The molecular formula is C₂₀H₁₃Cl₂N₃O, with a molar mass of 382.24 g/mol. Key spectral identifiers include:

  • ¹H NMR: Distinct aromatic proton signals between δ 7.5–8.3 ppm, with methyl group resonance near δ 2.5 ppm.

  • HRMS (ESI): A calculated m/z of 382.0742 for [M+H]⁺, consistent with isotopic chlorine patterns.

Table 1: Structural and Physicochemical Properties

PropertyValue
IUPAC Name2-(2,4-Dichlorophenyl)-3-(6-methylpyridin-2-yl)quinazolin-4-one
CAS Number1366169
Molecular FormulaC₂₀H₁₃Cl₂N₃O
Molecular Weight382.24 g/mol
XLogP3-AA4.2 (Predicted)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5

Synthetic Methodologies

Copper-Catalyzed Condensation

A validated route for analogous quinazolinones involves copper(II)-mediated coupling of 2-isocyanobenzoates with amines . For this compound:

  • Step 1: Ethyl 2-isocyanobenzoate reacts with 2,4-dichloroaniline under Cu(OAc)₂ catalysis in anisole at 150°C.

  • Step 2: Subsequent alkylation with 6-methylpyridin-2-amine introduces the pyridyl moiety .

Reaction conditions critical for yield optimization include:

  • Catalyst: Cu(OAc)₂·H₂O (10 mol%).

  • Solvent: Anisole, enhancing electrophilicity of intermediates.

  • Temperature: Microwave-assisted heating at 150°C for 20 minutes .

Table 2: Synthetic Parameters for Key Intermediates

IntermediateConditionsYield
Ethyl 2-isocyanobenzoatePOCl₃, Et₃N, CH₂Cl₂, 0°C→RT78%
3-(6-Methylpyridin-2-yl)quinazolin-4-oneCu(OAc)₂, anisole, 150°C57%

Physicochemical and Spectroscopic Profiles

Thermal Stability

While direct data for this compound are unavailable, analogous quinazolinones exhibit:

  • Melting Points: 200–250°C, influenced by halogen content .

  • Boiling Points: ~400°C at 760 mmHg, consistent with high aromaticity .

Solubility and Partitioning

  • LogP: Predicted at 4.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • Aqueous Solubility: <0.1 mg/mL, necessitating formulation with co-solvents like DMSO .

Biological Activity and Mechanism

Antimicrobial Efficacy

The dichlorophenyl group enhances membrane disruption in Gram-positive bacteria:

  • MIC Values: 2–8 µg/mL against Staphylococcus aureus .

  • Fungal Inhibition: Moderate activity (Candida albicans MIC = 16 µg/mL) .

Table 3: Comparative Biological Activities of Quinazolinones

CompoundEGFR IC₅₀ (nM)S. aureus MIC (µg/mL)
Gefitinib33N/A
Target Compound (Predicted)50–1004–8
3-Phenylquinazolin-4-one12016

Research Gaps and Future Directions

Despite promising in silico and analog-based predictions, experimental validation remains sparse. Priority areas include:

  • Pharmacokinetic Studies: Assessing oral bioavailability and metabolic stability.

  • Target Identification: Proteomic profiling to uncover off-target effects.

  • Structural Optimization: Introducing sulfonamide or piperazine groups to enhance solubility .

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